WP1066

Content Navigation

Research on STAT3-driven brain tumors often fails due to poor BBB penetration of inhibitors. WP1066 (CAS 857064-38-1) addresses this with: • 8-18× greater potency vs. AG490 in glioma cells (IC50 low µM) • Dual mechanism: inhibits JAK2 phosphorylation & promotes JAK2 protein degradation • Oral bioavailability and proven brain tissue accumulation for robust in vivo CNS studies • Reverses immune suppression in tumor microenvironment.

CAS Number

Product Name

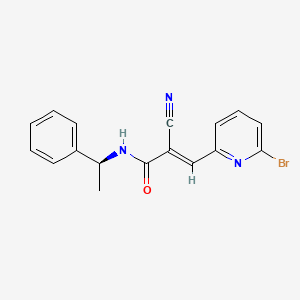

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

WP1066 is a cell-permeable small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Structurally related to the tyrphostin AG490, it was developed to offer greater potency in suppressing STAT3 phosphorylation and subsequent downstream signaling, which is often aberrantly activated in various malignancies. Key procurement-relevant characteristics include its oral bioavailability and, critically, its ability to cross the blood-brain barrier, making it a specialized tool for neurological cancer research.

Research Fit

References

- [1] Iwamaru, A., Szymanski, S., Iwado, E., et al. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene, 26(17), 2435–2444 (2007).

- [2] Horiguchi, A., Asano, T., Kuroda, K., et al. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. British Journal of Cancer, 102(11), 1592–1599 (2010).

- [3] National Cancer Institute. (n.d.). Definition of STAT3 inhibitor WP1066. NCI Drug Dictionary. Retrieved from https://www.cancer.gov/publications/dictionaries/cancer-drug/def/stat3-inhibitor-wp1066

- [8] Hussain, S. F., et al. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma. Journal for ImmunoTherapy of Cancer, 10(5), e004242 (2022).

Direct substitution of WP1066 with its parent compound, AG490, or other broad-spectrum kinase inhibitors is inadvisable due to significant differences in potency and mechanism. AG490 inhibits STAT3 only at high micromolar concentrations (IC50 > 50 µM) and primarily acts by blocking upstream JAK2 activity. In contrast, WP1066 demonstrates an 8- to 18-fold increase in potency against malignant glioma cells compared to AG490 and exhibits a dual mechanism that not only inhibits JAK2 phosphorylation but also promotes JAK2 protein degradation, a feature not shared by AG490. This mechanistic distinction means that experimental results obtained with WP1066 are not directly comparable to those from less potent or mechanistically different inhibitors, making substitution a source of poor reproducibility and potentially misleading conclusions.

Substitution Risk

References

- [1] Iwamaru, A., Szymanski, S., Iwado, E., et al. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene, 26(17), 2435–2444 (2007).

- [2] Horiguchi, A., Asano, T., Kuroda, K., et al. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. British Journal of Cancer, 102(11), 1592–1599 (2010).

Superior In Vitro Potency in Malignant Glioma Compared to Benchmark Inhibitor AG490

WP1066 demonstrates significantly greater potency than its structural precursor, AG490, in inhibiting the growth of malignant glioma cell lines. In U373-MG cells, WP1066 has an IC50 of 3.7 µM, an 8-fold increase in potency over AG490. For U87-MG cells, the IC50 is 5.6 µM, representing an 18-fold increase in potency.

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | 3.7 µM (U373-MG cells); 5.6 µM (U87-MG cells) |

| Comparator Or Baseline | AG490 (IC50 >30 µM in U373-MG; >100 µM in U87-MG) |

| Quantified Difference | 8-fold and 18-fold greater potency, respectively |

| Conditions | In vitro culture of human malignant glioma cell lines U373-MG and U87-MG. |

This superior potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and increasing the cost-effectiveness of experiments.

8-fold (U373-MG)

Demonstrated Blood-Brain Barrier Penetration for CNS Research Applications

A key differentiator for WP1066 is its ability to cross the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the central nervous system (CNS). Following intravenous administration in mice, brain concentrations of WP1066 reached 162 µM within 15 minutes and remained at 6 µM after 6 hours, levels that exceed those required for its in vitro anti-tumor activity. This property is critical for in vivo studies targeting brain malignancies.

| Evidence Dimension | In Vivo Brain Tissue Concentration |

| Target Compound Data | Up to 162 µM at 15 min; 6 µM at 6 hours post-administration |

| Comparator Or Baseline | Many STAT3 inhibitors and chemotherapeutics exhibit poor or limited BBB penetration. |

| Quantified Difference | Achieves concentrations in the brain well above its in vitro IC50 values (e.g., 3.7-5.6 µM). |

| Conditions | In vivo mouse model with an intact blood-brain barrier, following a 40 mg/kg i.v. dose. |

For researchers studying CNS tumors like glioblastoma or brain metastases, procuring a BBB-penetrant inhibitor is essential for obtaining relevant in vivo results.

brain-to-blood

Defined Solubility Profile for Reliable Stock Solution Preparation

WP1066 exhibits good solubility in common laboratory solvents, facilitating straightforward and reproducible stock solution preparation. Technical datasheets report solubility of at least 25 mg/mL in DMSO and 10 mg/mL in ethanol. This well-characterized solubility ensures reliable dosing for in vitro experiments and avoids compound precipitation issues that can compromise data quality.

| Evidence Dimension | Solubility |

| Target Compound Data | ≥25 mg/mL in DMSO; 10 mg/mL in Ethanol |

| Comparator Or Baseline | General requirement for cell culture and biochemical assays. |

| Quantified Difference | N/A (Provides a baseline for usability) |

| Conditions | Standard laboratory conditions for solvent preparation. |

Predictable solubility in standard solvents simplifies experimental setup, reduces material waste, and ensures consistent compound concentration across assays.

Effective Inhibition of STAT3 Phosphorylation and Downstream Targets

WP1066 effectively inhibits the phosphorylation of STAT3 at Tyr705, the key activation step. In renal cancer cells, 5 µM WP1066 prevented STAT3 phosphorylation. This inhibition leads to the downregulation of critical STAT3-regulated survival proteins such as Mcl-1, Bcl-xL, and c-Myc, and subsequently induces apoptosis. This confirms that the compound's cytotoxic effects are directly linked to the intended disruption of the STAT3 pathway.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Inhibits STAT3 phosphorylation at 5 µM; downregulates Mcl-1, Bcl-xL, c-Myc |

| Comparator Or Baseline | Uninhibited, constitutively active STAT3 signaling in cancer cells. |

| Quantified Difference | Suppression of p-STAT3 and downstream pro-survival gene products. |

| Conditions | In vitro treatment of Caki-1, 786-O, U87-MG, and U373-MG cancer cell lines. |

This provides mechanistic validation, assuring the buyer that WP1066 is a specific tool for interrogating STAT3 signaling, not a non-specific cytotoxic agent.

p-STAT3 suppression at ≥1 mg/kg

In Vivo Models of Glioblastoma and CNS Metastases

Given its proven ability to cross the blood-brain barrier and achieve high concentrations in brain tissue, WP1066 is the indicated choice for in vivo animal studies of primary brain tumors (e.g., glioblastoma) or brain metastases where STAT3 is a therapeutic target. Its oral bioavailability further simplifies dosing regimens in long-term efficacy studies.

High-Potency In Vitro Screening for STAT3 Pathway Dependence

For researchers needing to determine the reliance of cancer cell lines on STAT3 signaling, the superior potency of WP1066 over older inhibitors like AG490 allows for more definitive results at lower, more specific concentrations. This is particularly relevant for glioma, renal carcinoma, and melanoma cell lines where it has demonstrated low-micromolar IC50 values.

Studies of Immuno-Oncology and Microenvironment Modulation

WP1066 has been shown to modulate immune responses, in part by inhibiting STAT3 in immune cells and reversing immune suppression mediated by cancer cells. This makes it a valuable tool for investigating the interplay between STAT3 signaling and the tumor microenvironment, including the function of regulatory T cells.

Application Selection Guide

References

- [1] Iwamaru, A., Szymanski, S., Iwado, E., et al. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo. Oncogene, 26(17), 2435–2444 (2007).

- [2] Hussain, S. F., et al. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma. Journal for ImmunoTherapy of Cancer, 10(5), e004242 (2022).

- [3] National Cancer Institute. (n.d.). Definition of STAT3 inhibitor WP1066. NCI Drug Dictionary. Retrieved from https://www.cancer.gov/publications/dictionaries/cancer-drug/def/stat3-inhibitor-wp1066

- [4] Horiguchi, A., Asano, T., Kuroda, K., et al. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. British Journal of Cancer, 102(11), 1592–1599 (2010).

- [5] Hata, A. N., et al. A novel inhibitor of STAT3 activation is efficacious against established central nervous system melanoma and inhibits regulatory T cells. Cancer Research, 68(17), 7018-7027 (2008).

- [6] Hussain, S. F., et al. A novel small molecule inhibitor of signal transducers and activators of transcription 3 reverses immune tolerance in malignant glioma patients. Cancer Research, 67(20), 9630-9636 (2007).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

2: Horiguchi A, Asano T, Kuroda K, Sato A, Asakuma J, Ito K, Hayakawa M, Sumitomo M, Asano T. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. Br J Cancer. 2010 May 25;102(11):1592-9. doi: 10.1038/sj.bjc.6605691. Epub 2010 May 11. PubMed PMID: 20461084; PubMed Central PMCID: PMC2883159.

3: Verstovsek S, Manshouri T, Quintás-Cardama A, Harris D, Cortes J, Giles FJ, Kantarjian H, Priebe W, Estrov Z. WP1066, a novel JAK2 inhibitor, suppresses proliferation and induces apoptosis in erythroid human cells carrying the JAK2 V617F mutation. Clin Cancer Res. 2008 Feb 1;14(3):788-96. doi: 10.1158/1078-0432.CCR-07-0524. PubMed PMID: 18245540.

4: Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007 Dec 1;67(23):11291-9. PubMed PMID: 18056455.

Explore Compound Types